1,2,3,3A,4,5-Hexahydroacephenanthrylene

Description

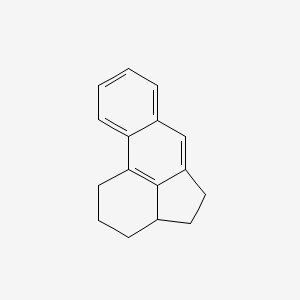

1,2,3,3a,4,5-Hexahydroacephenanthrylene (compound 8) is a polycyclic hydrocarbon featuring a partially hydrogenated acephenanthrylene core. Its synthesis was first reported in 1970 via the photochemical reaction of 8,9-benzo-12-chloro[6]metacyclophane (3b) in ethanol. The reaction proceeds through chlorine elimination, radical-mediated hydrogen abstraction, and subsequent cyclization, yielding 8 alongside its structural isomer, 1,2',3,4,5-hexahydroaceanthrylene (9) . Key spectral data (e.g., NMR, HRMS) confirm its bicyclic framework, with partial saturation contributing to unique stereochemical and electronic properties.

Properties

CAS No. |

23069-19-4 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1,2,3,3a,4,5-hexahydroacephenanthrylene |

InChI |

InChI=1S/C16H16/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-2,4,6,10-11H,3,5,7-9H2 |

InChI Key |

SCNXIVKTWBKBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC3=CC4=CC=CC=C4C(=C23)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene can be synthesized through several methods. One common approach involves the hydrogenation of acenaphthylene under high pressure and temperature conditions. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the hydrogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.

Reduction: Further reduction can lead to fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones or alcohols.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,2,3,3A,4,5-Hexahydroacephenanthrylene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,2,3,3A,4,5-Hexahydroacephenanthrylene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Key Differences :

- Ring Connectivity : While 8 adopts a fused bicyclic system with hydrogenation at positions 1,2,3,3a,4,5, isomer 9 features alternate ring junctures, altering strain and reactivity.

- Synthetic Pathway: Both 8 and 9 derive from 3b under identical photochemical conditions, but their yields depend on radical recombination pathways.

- Stability : 9 exhibits higher susceptibility to further reactions (e.g., bromination or Grignard functionalization) due to steric accessibility of its unsaturated bonds .

Functionalized Derivatives: 5,5a,6a,7,8,10a-Hexahydroacephenanthrylen-6(4H)-one

Key Differences :

- Functional Group: The ketone moiety at position 6 introduces polarity, enhancing solubility in polar solvents compared to the non-functionalized 8.

- Synthesis : While 8 is photochemically derived, the ketone derivative (CAS: 107010-12-8) is synthesized via alternative routes (exact method unspecified in evidence) .

- Applications : The ketone group enables participation in condensation or nucleophilic addition reactions, expanding utility in pharmaceutical intermediates .

Fluorinated Hexahydroacridinediones (5a, 5b)

Key Differences :

- Core Structure: Fluorinated acridinediones (e.g., 5a, 5b) feature a hexahydroquinoline backbone with two trifluoromethyl groups, contrasting with 8's acephenanthrylene system.

- Synthesis : Prepared thermally from 5-trifluoromethyl-1,3-cyclohexanedione, aromatic aldehydes, and ammonium acetate (70–80% yields), these compounds highlight the role of fluorine in stabilizing intermediates and improving reaction efficiency .

- Electronic Effects : The electron-withdrawing CF₃ groups enhance electrophilicity, making 5a/5b more reactive toward nucleophiles than 8 .

Data Tables

Table 2: Spectral Data Highlights

Research Findings and Implications

- Reactivity : 8 's photochemical synthesis suggests sensitivity to light, whereas fluorinated acridinediones (5a/5b ) require thermal activation, reflecting divergent mechanistic pathways .

- Applications : Fluorinated derivatives (5a/5b ) are prioritized in medicinal chemistry for their metabolic stability, while 8 's rigid framework may serve as a scaffold for chiral catalysts .

- Limitations : 8 's synthesis generates byproducts (e.g., cyclopropane 13 ), complicating purification. In contrast, 5a/5b ’s high yields and scalability highlight synthetic advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.